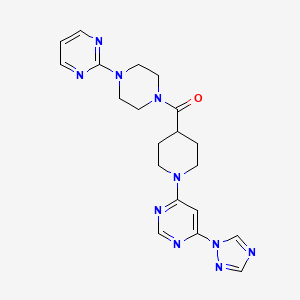

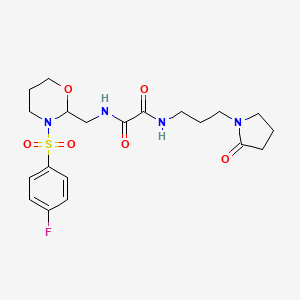

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 1,2,4-triazole . Triazole derivatives are known for their potential as anticancer agents . They have been synthesized and evaluated against various human cancer cell lines . Some of these compounds have shown promising cytotoxic activity .

Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been established by NMR and MS analysis . For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques . For example, the 1H-NMR spectrum of some compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Scientific Research Applications

Antagonist Activity on Serotonin Receptors

A study by Watanabe et al. (1992) synthesized a series of compounds, including structures closely related to (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone, which exhibited potent 5-HT2 antagonist activity. Such compounds were greater than ritanserin in their activity, highlighting their potential in modulating serotonin receptors without showing alpha 1 antagonist activity in vivo. This suggests their application in the development of treatments for conditions influenced by serotonin receptors, such as psychiatric disorders (Watanabe et al., 1992).

Histamine H3 Receptor Antagonists

Research by Swanson et al. (2009) on molecules consisting of a heterocyclic core identified high-affinity, selective antagonists of the human histamine H(3) receptor. This class of compounds, including variants of the mentioned chemical structure, has shown potential for crossing the blood-brain barrier and occupying H(3) receptors, suggesting their use in the treatment of neurological conditions (Swanson et al., 2009).

Dipeptidyl Peptidase IV Inhibitors

A compound structurally related to this compound was studied by Sharma et al. (2012) for its role as a dipeptidyl peptidase IV inhibitor. This research highlighted the compound's pharmacokinetics, metabolism, and excretion in rats, dogs, and humans, underscoring its potential in treating type 2 diabetes (Sharma et al., 2012).

CB1 Cannabinoid Receptor Interaction

Investigations into the molecular interaction of antagonists structurally related to the mentioned compound with the CB1 cannabinoid receptor have provided insights into the design of selective receptor modulators. Such studies aid in the development of therapeutic agents targeting the endocannabinoid system for various medical conditions (Shim et al., 2002).

TRPV4 Channel Antagonists

Tsuno et al. (2017) identified a series of compounds, including those with a similar structure to this compound, as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These compounds demonstrated analgesic effects in models of induced hyperalgesia, indicating their potential application in pain management (Tsuno et al., 2017).

Mechanism of Action

Future Directions

The results indicate that 1,2,4-triazole derivatives could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Further investigation and optimization of these compounds could lead to the development of effective anticancer drugs.

properties

IUPAC Name |

(4-pyrimidin-2-ylpiperazin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N10O/c31-19(28-8-10-29(11-9-28)20-22-4-1-5-23-20)16-2-6-27(7-3-16)17-12-18(25-14-24-17)30-15-21-13-26-30/h1,4-5,12-16H,2-3,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWZXVBEMIMIHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCN(CC2)C3=NC=CC=N3)C4=NC=NC(=C4)N5C=NC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2H-1,3-benzodioxol-5-yl)-1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2977337.png)

![N-[[3-(Cyclobutanecarbonylamino)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2977338.png)

![N-[4-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2977342.png)

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2977348.png)

![2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B2977350.png)

![5,7-dimethyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2977351.png)

![3-methyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2977352.png)

![N-(cyanomethyl)-N-cyclopropyl-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B2977355.png)